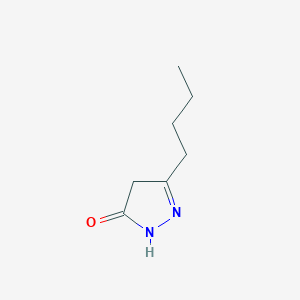

3-Butyl-1,4-dihydropyrazol-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-2-3-4-6-5-7(10)9-8-6/h2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKLBLBDAJYESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327809 | |

| Record name | NSC688342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55120-06-4 | |

| Record name | NSC688342 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 3 Butyl 1,4 Dihydropyrazol 5 One

Mechanistic Investigations of 1,4-Dihydropyrazol-5-one Formation Pathways

The classical and most common method for synthesizing the 1,4-dihydropyrazol-5-one scaffold is through the condensation reaction of a hydrazine (B178648) with a β-ketoester. nih.gov This reaction is typically catalyzed by an organic base, such as piperidine, or an inorganic base like sodium hydride, and is often carried out in a boiling alcohol solvent like ethanol (B145695) or methanol. nih.gov

Influence of Tautomerism on the Reactivity Profile

A key feature influencing the reactivity of 3-Butyl-1,4-dihydropyrazol-5-one is its ability to exist in different tautomeric forms. nih.gov Pyrazolones can exist in three main tautomeric forms: the CH, NH, and OH forms. researchgate.net The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolone (B3327878) ring. nih.govresearchgate.net

The predominance of a particular tautomer has a significant impact on the molecule's reactivity. nih.gov For instance, the CH form possesses a nucleophilic carbon at the C-4 position, making it susceptible to electrophilic attack. The NH and OH forms, on the other hand, can exhibit different patterns of reactivity due to the presence of acidic protons and the potential for O- or N-alkylation and acylation. The stability of these tautomers can be influenced by the polarity of the solvent, with intramolecular hydrogen bonds becoming weaker in more polar solvents. nih.gov Studies have shown that for 1-substituted pyrazol-5-ones, the relative stability of the tautomers often follows the order of CH > NH > OH. researchgate.net

Functionalization and Derivatization Strategies of the this compound Scaffold

The pyrazolone ring is a versatile scaffold that can be functionalized at various positions to create a diverse range of derivatives. nih.gov This is due to the presence of multiple reactive sites within the molecule.

Electrophilic Substitution Reactions on the Pyrazolone Ring

The C-4 position of the pyrazolone ring is particularly susceptible to electrophilic substitution, especially in the CH tautomeric form where it acts as a nucleophilic center. nih.govresearchgate.net This reactivity allows for the introduction of a wide array of functional groups. Common electrophilic substitution reactions include:

Halogenation: Bromination and iodination can occur at the C-4 position. nih.gov

Nitration: The introduction of a nitro group is a common transformation. nih.gov

Formylation: This reaction can be achieved using reagents like ethyl formate. nih.gov

The introduction of substituents on the pyrazole (B372694) ring can influence the nucleophilicity of the ring and, consequently, the outcome of electrophilic substitution reactions. researchgate.net

Nucleophilic Addition and Substitution Reactions

The pyrazolone ring also participates in nucleophilic reactions. The nitrogen atoms in the ring can act as nucleophiles, leading to N-alkylation or N-acylation. researchgate.net The regioselectivity of these reactions can be influenced by the reaction conditions and the specific tautomer present. researchgate.net Furthermore, the carbonyl group at the C-5 position can undergo nucleophilic addition reactions.

Recent research has explored the synthesis of aminopyrazole-thioether derivatives through a multicomponent reaction involving hydrazines, nitriles, and benzenethiols, which proceeds via a Michael addition, intramolecular cyclization, and subsequent electrophilic aromatic substitution. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Butyl 1,4 Dihydropyrazol 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 3-Butyl-1,4-dihydropyrazol-5-one provides characteristic signals for the protons of the butyl group and the pyrazolone (B3327878) ring. The butyl group typically displays a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group attached to the pyrazole (B372694) ring. The chemical shifts and coupling constants of these signals are indicative of their neighboring protons. The methylene (CH₂) protons on the pyrazolone ring would be expected to appear as a distinct singlet, while the two N-H protons would also produce signals, the chemical shifts of which can be influenced by solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (Butyl) | 0.85 - 0.95 | Triplet | 7.0 - 7.5 |

| CH₂ (Butyl, position 3) | 1.30 - 1.45 | Sextet | 7.0 - 7.8 |

| CH₂ (Butyl, position 2) | 1.50 - 1.65 | Quintet | 7.2 - 7.8 |

| CH₂ (Butyl, attached to C3) | 2.15 - 2.25 | Triplet | 7.2 - 7.7 |

| CH₂ (Ring, C4) | 3.20 - 3.40 | Singlet | N/A |

| N-H (Ring, N1) | 7.50 - 8.50 | Broad Singlet | N/A |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C=O) of the pyrazolone ring is characteristically found at a low field (downfield). The carbons of the butyl group will have chemical shifts in the typical aliphatic region, while the carbons of the pyrazolone ring will appear at shifts indicative of their respective chemical environments.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ (Butyl) | 13.5 - 14.5 |

| CH₂ (Butyl, position 3) | 22.0 - 23.0 |

| CH₂ (Butyl, position 2) | 30.0 - 31.0 |

| CH₂ (Butyl, attached to C3) | 33.0 - 34.0 |

| C4 (Ring) | 38.0 - 42.0 |

| C3 (Ring) | 145.0 - 150.0 |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is a prominent feature, typically appearing in the region of 1680-1720 cm⁻¹. The N-H stretching vibrations of the pyrazolone ring would give rise to broad bands in the 3100-3400 cm⁻¹ region. The C-H stretching vibrations of the butyl group would be observed as sharp peaks between 2850 and 3000 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Medium to Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Amide/Ketone) | 1680 - 1720 | Strong |

| C=N Stretch | 1580 - 1620 | Medium |

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch | 1680 - 1720 | Weak to Medium |

| C=N Stretch | 1580 - 1620 | Strong |

| Ring Breathing Modes | 900 - 1200 | Medium |

X-ray Crystallography for Solid-State Molecular Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined using single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For a crystalline sample of this compound, the analysis would involve mounting a suitable single crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction pattern produced would be collected and analyzed to solve the crystal structure. The expected key findings from such an analysis would be compiled into a crystallographic data table.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are hypothetical and serve as a template for the type of data that would be obtained from an actual X-ray crystallographic analysis. The actual values would depend on the specific crystal packing and intermolecular forces.

The analysis would also reveal the planarity of the pyrazolone ring and the conformation of the butyl substituent. Hydrogen bonding interactions, which are common in pyrazolone structures due to the presence of N-H and C=O groups, would be identified and characterized, providing insight into the crystal packing and supramolecular architecture.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, this analysis would provide confirmation of its chemical formula and insights into the stability of different parts of the molecule.

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation of this ion would lead to a series of daughter ions, the masses of which would be characteristic of the compound's structure.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion |

| [M]⁺ | High | Molecular ion of this compound |

| [M - C₄H₉]⁺ | Moderate | Loss of the butyl group |

| [M - CO]⁺ | Low | Loss of carbon monoxide from the pyrazolone ring |

| [C₄H₉]⁺ | Moderate to High | Butyl cation |

Note: The m/z values and relative intensities are predictions based on the expected fragmentation pathways for a molecule of this type. An actual mass spectrum would be required to confirm these details.

The fragmentation would likely be initiated by the loss of the butyl group, a common fragmentation pathway for alkyl-substituted heterocycles. Other potential fragmentations could involve the cleavage of the pyrazolone ring itself. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

Computational and Theoretical Chemistry Studies of 3 Butyl 1,4 Dihydropyrazol 5 One

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the electronic behavior and spatial arrangement of atoms in 3-Butyl-1,4-dihydropyrazol-5-one. These methods provide a detailed picture of the molecule's ground state properties and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust method for predicting the optimized geometry and electronic properties of molecules. epstem.netsuperfri.org For this compound, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional structure. mdpi.comresearchgate.net These calculations would provide precise bond lengths, bond angles, and dihedral angles for the pyrazolone (B3327878) ring and the attached butyl group.

The pyrazolone ring is expected to be nearly planar, a characteristic feature of such heterocyclic systems. The butyl group, being flexible, can adopt various conformations, and DFT helps in identifying the lowest energy conformer. The calculated geometric parameters for pyrazolone derivatives are generally in good agreement with experimental data from X-ray crystallography. researchgate.net

Table 1: Predicted Ground State Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) |

| Method/Basis Set | DFT/B3LYP/6-311++G(d,p) |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| Point Group | C1 |

Note: The values in this table are illustrative and would be obtained from a specific DFT calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the pyrazolone ring, specifically involving the nitrogen and oxygen atoms, indicating these as the sites for electrophilic attack. The LUMO is also anticipated to be distributed over the pyrazolone ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability. researchgate.net Theoretical studies on similar heterocyclic compounds have shown that the HOMO-LUMO gap can be effectively calculated using DFT. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) - Illustrative |

| HOMO | -6.5 |

| LUMO | -1.8 |

| ΔE (Gap) | 4.7 |

Note: These are representative values based on studies of similar molecules. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazolone ring. These areas are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the N-H proton, making them sites for nucleophilic attack. The butyl group would exhibit a relatively neutral potential.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. chemrxiv.org It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation).

Conformational Analysis and Potential Energy Surface (PES) Mapping

The butyl group attached to the pyrazolone ring introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. A Potential Energy Surface (PES) map can be generated by systematically rotating the single bonds within the butyl chain and calculating the energy at each step.

For this compound, the primary focus of conformational analysis would be the rotation around the C-C bonds of the butyl group. This analysis would reveal the most stable conformer, which is typically an extended or anti-periplanar arrangement that minimizes steric hindrance. The energy barriers between different conformers can also be determined from the PES, providing insight into the molecule's flexibility at different temperatures.

Analysis of Intermolecular Interactions

In the solid state, molecules of this compound will interact with each other through various non-covalent forces. The nature and strength of these intermolecular interactions dictate the crystal packing and physical properties of the compound.

The most significant intermolecular interaction for this compound is expected to be hydrogen bonding. The N-H group of the pyrazolone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. researchgate.netnih.govnih.gov

Hydrogen Bonding Networks

Computational analysis is essential for elucidating the complex hydrogen bonding networks that this compound can form. Due to its molecular structure, featuring both hydrogen bond donors (the N-H group of the pyrazole (B372694) ring) and acceptors (the carbonyl oxygen and the second ring nitrogen), this compound has the potential to form extensive intermolecular networks. nih.govnih.gov

Theoretical studies, typically employing Density Functional Theory (DFT), would investigate the geometry, strength, and cooperativity of these bonds. sci-hub.se Such calculations can determine the bond dissociation energies (BDEs) and predict the most stable tautomeric forms in different environments. sci-hub.se Pyrazolones can exist in several tautomeric forms (CH, NH, and OH), and computational methods are crucial for determining their relative stabilities. sci-hub.se

In the solid state, this compound would be expected to form dimers or polymeric chains. nih.govrsc.org For instance, a common motif involves the N-H group of one molecule forming a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating a stable, repeating pattern. Computational protein design protocols can explicitly search for sets of mutations that form self-contained hydrogen bond networks, a technique that could be adapted to model the self-assembly of small molecules like this pyrazolone derivative. nih.gov

Van der Waals Interactions

Computational methods that incorporate dispersion corrections (like DFT-D3 or DFT-TS) are necessary for accurately modeling these interactions, as conventional DFT functionals often fail to account for them adequately. nih.govresearchgate.net These studies calculate the contribution of vdW forces to the total lattice energy, helping to predict the most likely crystal packing arrangement. The interplay between the strong, directional hydrogen bonds and the weaker, isotropic vdW forces dictates the final three-dimensional structure. The butyl chain, in particular, would contribute to the crystal's cohesive energy through hydrophobic interactions with neighboring butyl groups. nih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org This method defines a surface for a molecule where the electron density from the molecule of interest is equal to the electron density from all neighboring molecules. mdpi.commdpi.com By mapping various properties onto this surface, one can gain detailed insights into close contacts.

For this compound, the Hirshfeld surface mapped with a normalized contact distance (d_norm) would highlight key interactions. set-science.comnih.gov Red spots on the d_norm surface would indicate intermolecular contacts shorter than the van der Waals radii, corresponding to strong interactions like N-H···O hydrogen bonds. scirp.orgmdpi.com

The 2D fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of all intermolecular contacts. crystalexplorer.netrsc.org It plots the distance to the nearest atom exterior to the surface (de) against the distance to the nearest atom interior to the surface (di). set-science.com Different types of interactions have characteristic appearances on the plot. For this molecule, one would expect:

H···H contacts: A large, diffuse region in the center of the plot, representing the significant contribution from the butyl chain and hydrogen atoms on the pyrazole ring. researchgate.net

O···H/H···O contacts: Sharp, distinct spikes indicating the strong, directional N-H···O hydrogen bonds. researchgate.net

C···H/H···C contacts: Wing-like features representing weaker C-H···π or other C-H involved interactions. crystalexplorer.net

The relative percentage of the surface corresponding to each type of contact can be calculated, providing a quantitative breakdown of the forces governing the crystal packing.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Represents van der Waals forces and contacts involving the numerous hydrogen atoms, especially on the butyl group. |

| O···H/H···O | 25 - 35% | Corresponds primarily to the strong N-H···O hydrogen bonds that often dominate pyrazolone crystal packing. |

| C···H/H···C | 10 - 20% | Indicates weaker interactions involving the carbon framework and hydrogen atoms. |

| N···H/H···N | < 5% | Relates to weaker N···H contacts, distinct from the primary hydrogen bonds. |

| C···C | < 5% | May indicate potential π-π stacking interactions between pyrazole rings, though often a minor contributor. |

Computational Modeling of Ligand-Receptor Interactions (Focus on methodological aspects)

Computational modeling is a cornerstone of modern drug discovery, used to predict and analyze how a ligand like this compound interacts with a biological target, such as an enzyme or receptor. magtech.com.cnalbany.edu The primary goal is to predict the binding pose (orientation and conformation) and affinity of the ligand. nih.gov

Molecular Docking: This is the most common method used for this purpose. omicsonline.orgresearchgate.net The process involves two main steps:

Sampling: A search algorithm generates a large number of possible binding poses of the ligand within the receptor's active site. nih.gov Algorithms can be systematic, stochastic, or deterministic, with popular programs like AutoDock using stochastic methods like genetic algorithms. nih.gov

Scoring: A scoring function then evaluates each pose and assigns a score that estimates the binding affinity. nih.gov These functions are typically based on a molecular mechanics force field, approximating terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation energy. nih.gov

For this compound, docking studies would focus on how the pyrazolone core forms key hydrogen bonds with receptor residues, while the butyl group explores hydrophobic pockets within the binding site. nih.govmdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For higher accuracy, especially when studying chemical reactions or interactions involving significant electronic changes, QM/MM methods are employed. nih.govresearchgate.net

Methodology: In a QM/MM approach, the most critical part of the system—typically the ligand and the immediate interacting residues of the receptor—is treated with a computationally expensive but highly accurate quantum mechanics (QM) method. rsc.orgnih.gov The rest of the protein and solvent environment is treated with a faster, classical molecular mechanics (MM) force field. nih.govprofacgen.com

Application: This method provides a more accurate description of electronic effects, polarization, and charge transfer that are not captured by classical force fields. It is particularly valuable for refining docking poses and calculating binding energies with greater precision. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking or QM/MM calculations, MD simulations can be run to study the dynamic stability of the predicted ligand-receptor complex over time. nih.gov This method simulates the atomic movements, providing insights into the flexibility of the ligand and receptor and the stability of key interactions, like hydrogen bonds, over the simulation period.

Synthesis and Characterization of Derivatives and Fused Analogues of 3 Butyl 1,4 Dihydropyrazol 5 One

Systematic Synthesis of Substituted 1,4-Dihydropyrazol-5-one Derivatives

The foundational synthesis of 3-alkyl-1,4-dihydropyrazol-5-ones is most commonly achieved through the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-ketoester with hydrazine (B178648) or its derivatives. For the specific synthesis of 3-butyl-1,4-dihydropyrazol-5-one, the reaction proceeds between ethyl 3-oxoheptanoate and hydrazine hydrate (B1144303).

The true synthetic versatility of the pyrazolone (B3327878) core is realized in the generation of its substituted derivatives. Substitution can be targeted at the N1 and C4 positions. N1-substituted derivatives are readily prepared by employing a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) in the initial cyclization reaction with the β-ketoester. This approach provides direct access to a wide array of N-aryl and N-alkyl pyrazolones.

Alternatively, substitution can be performed on the pre-formed pyrazolone ring. For instance, N-acylation can be achieved by reacting the pyrazolone with acyl chlorides. A notable example, although on a related dihydropyrazole system, is the reaction with chloroacetyl chloride to introduce a reactive handle for further functionalization. nih.gov In one study, 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole was treated with chloroacetyl chloride to yield the N-chloroethanone derivative, which could then be reacted with various secondary amines to produce a series of N-substituted amides. nih.gov A similar strategy can be applied to this compound.

The C4 position of the pyrazolone ring is an active methylene (B1212753) group and is susceptible to electrophilic substitution. It can undergo reactions such as alkylation, acylation, and condensation with aldehydes and ketones. These reactions introduce further points of diversity and are often key steps in the synthesis of more complex molecules and fused heterocyclic systems.

| Derivative Type | Synthetic Precursors | Reaction Type | Reference Example |

| N1-Aryl | Ethyl 3-oxoheptanoate, Phenylhydrazine | Knorr Condensation | Synthesis of 1-phenylpyrazolones |

| N1-Alkyl | Ethyl 3-oxoheptanoate, Methylhydrazine | Knorr Condensation | Synthesis of 1-methylpyrazolones |

| N1-Acyl | This compound, Acyl Chloride | N-Acylation | N-chloroethanone derivative synthesis nih.gov |

| C4-Substituted | This compound, Aldehyde/Ketone | Knoevenagel Condensation | Synthesis of 4-arylidene pyrazolones |

Impact of Substituent Effects on the Chemical Reactivity and Stability of Derivatives

N1-Substituent Effects:

Electron-Withdrawing Groups (EWGs): When an EWG, such as a phenyl or a tosyl group, is attached to the N1 position, it increases the acidity of the proton at the N2 position (in the tautomeric NH form) and the C4 protons. This makes the C4 position more amenable to deprotonation and subsequent reaction with electrophiles. The stability of the resulting carbanion is enhanced by the delocalization of the negative charge onto the EWG.

Electron-Donating Groups (EDGs): Conversely, EDGs like alkyl groups increase the electron density on the pyrazolone ring. This enhances the nucleophilicity of the ring nitrogens and the exocyclic oxygen, making them more reactive towards electrophiles.

A study on the N-sulfonylation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride demonstrated the introduction of bulky and electron-withdrawing tosyl groups onto the exocyclic amino nitrogen. mdpi.com In the context of a pyrazolone, such substitutions at N1 would profoundly impact the molecule's electronic properties.

C4-Substituent Effects: Substitution at the C4 position removes the active methylene proton, preventing further reactions at this site. The nature of the C4 substituent is crucial in the synthesis of fused rings. For instance, introducing a 4-cyano or 4-carboxamide group provides the necessary electrophilic center for intramolecular cyclization with a nucleophilic group at C5 to form a fused pyrimidine (B1678525) ring. The structure-activity relationships of N-substituted 3-methyl-4-diazo-5-pyrazolecarboxamides have been quantitatively studied, highlighting how systematic substitution influences their properties. nih.gov

Development of Pyrazolone-Fused Heterocyclic Systems

The this compound scaffold is an excellent starting point for the synthesis of bicyclic and polycyclic heterocyclic compounds. By introducing appropriate functional groups onto the pyrazolone ring, subsequent annulation reactions can be performed to construct fused pyridine (B92270), pyrimidine, and other heterocyclic rings. The most common strategy involves using a 5-aminopyrazole derivative, which can be conceptually derived from the corresponding pyrazolone.

Pyrazolopyrimidinones

Pyrazolo[3,4-d]pyrimidinones are a class of fused heterocycles synthesized from appropriately substituted pyrazoles. The key precursor is typically a 5-aminopyrazole-4-carboxylate or 5-aminopyrazole-4-carbonitrile. nih.gov The synthesis involves the cyclization of this precursor with a one-carbon synthon.

The general synthetic pathway involves:

Formation of a 5-aminopyrazole-4-carboxylate: This can be achieved through various routes, often starting from precursors like ethyl cyanoacetate.

Cyclization: The 5-amino and 4-ester/nitrile groups react with reagents like formamide, urea, or formic acid to close the pyrimidine ring. nih.govnih.gov For example, reacting a 5-aminopyrazole-4-carbonitrile with formic acid leads to the formation of a pyrazolo[3,4-d]pyrimidin-4(5H)-one. nih.gov

An alternative route involves the formation of an intermediate pyrazolo[3,4-d]oxazin-4-one from 5-aminopyrazole-4-carboxylic acid and acetic anhydride. This oxazinone can then be condensed with amines to yield N-substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov

| Fused System | Pyrazolone Precursor | Reagent for Annulation | Resulting Structure |

| Pyrazolo[3,4-d]pyrimidin-4-one | 5-Amino-1H-pyrazole-4-carbonitrile | Formic Acid | 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one nih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-one | Ethyl 5-amino-1H-pyrazole-4-carboxylate | Formamide | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine |

| 5-Substituted Pyrazolopyrimidinone (B8486647) | Pyrazolo[3,4-d]oxazin-4-one | Aromatic Amines | 5-Aryl-pyrazolo[3,4-d]pyrimidin-4-one nih.gov |

Pyrazolopyridines

The synthesis of the pyrazolo[3,4-b]pyridine core generally involves the construction of a pyridine ring onto a pre-existing pyrazole. nih.gov The most common starting material is a 5-aminopyrazole, which acts as a dinucleophile. This aminopyrazole is reacted with a 1,3-dielectrophilic compound, such as an α,β-unsaturated ketone or a 1,3-dicarbonyl compound, in a cyclocondensation reaction. nih.gov

For example, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate (B1213749) has been used to prepare a series of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates. cardiff.ac.uk Another efficient one-pot strategy involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov

Other Fused Architectures

The reactivity of the pyrazolone ring and its derivatives allows for the synthesis of various other fused heterocyclic systems.

Pyrazolo[3,4-d]oxazinones: As mentioned, these compounds can be synthesized from 5-aminopyrazole-4-carboxylic acid and serve as valuable intermediates for pyrazolopyrimidinones. nih.gov

Pyrazolo-1,3,4-oxadiazoles: Starting from a pyrazole-5-carbohydrazide (which can be prepared from the corresponding pyrazole ester), reaction with phosgene (B1210022) or triphosgene (B27547) can yield a pyrazolyl-1,3,4-oxadiazol-2(3H)-one. researchgate.net This demonstrates the use of a hydrazide functional group on the pyrazole core to build a five-membered oxadiazole ring.

Imidazo[2,1-c] nih.govresearchgate.netCurrent time information in Bangalore, IN.triazinones: While not directly fused to a pyrazole, analogous synthetic strategies have been used to create related fused systems. For example, 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one reacts with hydrazonoyl halides to prepare novel 7,7-diphenyl-1,2-dihydroimidazo[2,1-c] nih.govresearchgate.netCurrent time information in Bangalore, IN.triazin-6(7H)-ones, showcasing how a hydrazinyl-heterocycle can be a building block for fused triazines. nih.gov

This diverse reactivity underscores the importance of this compound and its derivatives as versatile platforms in modern heterocyclic chemistry.

Future Research Directions and Methodological Advances in Dihydropyrazol 5 One Chemistry

Exploration of Sustainable and Green Synthesis Routes

The chemical industry's shift towards environmental responsibility has spurred significant interest in developing sustainable synthetic methods for heterocyclic compounds, including dihydropyrazol-5-ones. Future research will focus on minimizing waste, reducing energy consumption, and utilizing non-toxic, renewable resources.

Key research thrusts in green synthesis include:

Use of Bio-based Solvents and Catalysts: Research is moving towards replacing conventional volatile organic solvents with greener alternatives. For instance, the use of a gluconic acid aqueous solution has been demonstrated as an effective and recyclable medium for the synthesis of related heterocyclic compounds like isoxazol-5(4H)-ones. researchgate.net This approach not only serves as the reaction medium but also as a catalyst, simplifying procedures and reducing environmental impact. researchgate.net Similarly, solid acid catalysts like Amberlite IR-120H resin are being explored as efficient and reusable catalysts for one-pot syntheses, offering high yields and easy product isolation through simple filtration. researchgate.net

Energy-Efficient Synthesis: Microwave-assisted synthesis represents a significant area of future exploration for 3-butyl-1,4-dihydropyrazol-5-one. This technique often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. Its application in the synthesis of related pyrazolo[3,4-d]pyrimidines has already demonstrated its potential as a green chemistry tool. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions will be a priority. MCRs improve atom economy and process efficiency by combining multiple starting materials in a single step to form complex products, thereby reducing the number of synthetic steps and purification stages. The synthesis of multi-substituted pyrazoles through multicomponent oxidative coupling is an example of such an innovative approach. nih.gov

Table 1: Comparison of Green Synthesis Strategies

| Green Strategy | Principle | Potential Advantage for Dihydropyrazol-5-one Synthesis |

|---|---|---|

| Bio-based Solvents | Replacing petroleum-derived solvents with renewable alternatives (e.g., water, gluconic acid). researchgate.net | Reduced toxicity, improved biodegradability, potential for catalyst recycling. researchgate.net |

| Solid-Acid Catalysis | Using recyclable catalysts like Amberlite IR-120H resin. researchgate.net | Simplified workup, catalyst reusability, reduced corrosive waste. researchgate.net |

| Microwave Irradiation | Using microwave energy to accelerate chemical reactions. nih.gov | Faster reaction rates, higher yields, enhanced product purity. |

| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation. nih.gov | Increased efficiency, reduced waste, greater molecular complexity in fewer steps. |

Development of Novel Spectroscopic and Analytical Techniques for Structural Characterization

Accurate structural elucidation is fundamental to understanding the properties and reactivity of this compound and its derivatives. While standard techniques like NMR, IR, and mass spectrometry are routine, future research will focus on integrating more advanced and computationally-assisted methods for deeper structural insights.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques will continue to be crucial. Furthermore, the use of computational methods, such as Density Functional Theory (DFT), to predict NMR chemical shifts is becoming an invaluable tool. researchgate.net By comparing theoretically calculated spectra with experimental data, researchers can achieve a higher degree of confidence in their structural assignments. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization (ESI) coupled with HRMS provide highly accurate mass measurements, which are essential for confirming elemental composition and identifying unknown products or intermediates in complex reaction mixtures. researchgate.net

Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of a molecule's three-dimensional structure. Future work will involve crystallizing novel this compound derivatives to understand their solid-state packing, intermolecular interactions, and conformational preferences, which are critical for materials science and drug design applications.

Combined Spectroscopic and Theoretical Approaches: A powerful emerging trend is the synergistic use of experimental data and theoretical calculations. For instance, time-dependent density functional theory (TD-DFT) can be used to calculate and interpret UV-visible absorption spectra, providing insights into the electronic transitions of the molecule. researchgate.net This combined approach allows for a more comprehensive understanding of the molecule's electronic structure.

Integration of Machine Learning and AI in Predictive Chemistry for Dihydropyrazol-5-one Design

Predictive Modeling of Properties: Machine learning models can be trained on existing chemical data to predict various properties of new dihydropyrazolone derivatives, such as their reactivity, stability, solubility, and potential biological activity, even before they are synthesized. numberanalytics.comarxiv.org This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. nih.gov

Synthesis Planning and Optimization: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes for target molecules like this compound. numberanalytics.com AI can also optimize reaction conditions by systematically exploring the effects of different catalysts, solvents, and temperatures to maximize product yield. technologynetworks.com For example, retraining a predictive model on proprietary, in-house data has been shown to boost accuracy for company-specific chemistry. nih.gov

Generative Design of Novel Compounds: Advanced AI, such as chemical language models, can generate entirely new molecular structures with desired properties. neurosciencenews.com Researchers could use such models to design novel dihydropyrazolone derivatives predicted to have high affinity for a specific biological target or to possess unique material properties. neurosciencenews.com This approach has the potential to uncover innovative compounds that a human chemist might not have conceived. neurosciencenews.com

Table 2: Applications of AI/ML in Dihydropyrazol-5-one Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Models trained to forecast physicochemical and biological properties from molecular structure. numberanalytics.comarxiv.org | Enables rapid screening of virtual libraries to identify high-potential candidates. |

| Synthesis Planning | Algorithms that design optimal synthetic pathways to a target molecule. numberanalytics.com | Accelerates the synthesis of complex derivatives and reduces development time. |

| Reaction Optimization | AI systems that learn from experimental data to find the best reaction conditions. technologynetworks.com | Increases reaction yields and purity, making synthesis more efficient and cost-effective. |

| Generative Molecular Design | AI that creates novel molecular structures with specific, desired characteristics. neurosciencenews.com | Opens new avenues for drug discovery and materials science by exploring uncharted chemical space. |

Discovery of Unprecedented Reactivity Patterns and Transformations

While the core synthesis of the dihydropyrazolone ring is well-established, there is still much to discover regarding its reactivity and potential for further functionalization. Future research will aim to unlock new chemical transformations that can be used to build more complex and diverse molecular architectures.

C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying a core scaffold without the need for pre-installed functional groups. Research into the selective C-H alkylation or arylation of the pyrazole (B372694) ring is a promising frontier. acs.org Applying these methods to the this compound core could provide direct access to a wide array of novel derivatives.

Novel Cycloaddition Reactions: The dihydropyrazolone ring contains multiple reactive sites that could potentially participate in various cycloaddition reactions. Exploring its behavior as a dipole or dienophile in reactions like the 1,3-dipolar cycloaddition could lead to the synthesis of novel fused heterocyclic systems with interesting properties. nih.gov

Development of New Multicomponent Reactions: Beyond just the synthesis of the initial ring, new multicomponent reactions that use 3-butyl-1,4-dihydropyrazolone as a building block will be explored. Such reactions could enable the rapid assembly of complex molecules with high atom economy. A recent example in pyrazole chemistry involved a novel [NC] + [CC] + [N] fragment combination using a multicomponent oxidative coupling, highlighting the potential for discovering new reaction pathways. nih.gov

Photocatalysis and Electrosynthesis: The use of light or electricity to drive chemical reactions offers unique reactivity patterns that are often inaccessible through traditional thermal methods. Exploring the photocatalytic or electrochemical functionalization of the dihydropyrazolone ring could unlock new and selective transformations, paving the way for the synthesis of previously unattainable structures.

Q & A

Q. What are the optimal synthetic routes for 3-Butyl-1,4-dihydropyrazol-5-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example:

- Route 1: Reacting 3-butyl-1,3-diketone with hydrazine hydrate in ethanol under reflux (60–80°C) yields the dihydropyrazol-5-one core. Catalyst choice (e.g., acetic acid vs. HCl) significantly affects cyclization efficiency .

- Route 2: Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, with yields improving from 65% to 82% (unoptimized conditions) .

Critical Parameters:

| Parameter | Impact on Yield |

|---|---|

| Solvent polarity | Higher polarity (e.g., DMF) accelerates cyclization but may increase side products. |

| Temperature | >80°C promotes decomposition; <60°C slows reaction kinetics. |

| Catalyst loading | Excess acid catalysts (e.g., H₂SO₄) reduce regioselectivity. |

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: Key signals include:

- ¹H NMR (CDCl₃): δ 1.2–1.6 (m, 4H, butyl CH₂), δ 5.1 (s, 1H, pyrazole H4), δ 7.3 (s, 1H, NH).

- ¹³C NMR: C=O peak at ~170 ppm confirms lactam formation.

- HPLC: A C18 column with acetonitrile/water (70:30) at 254 nm achieves >98% purity. Retention time: ~6.2 min .

Advanced Research Questions

Q. How do substituent effects on the pyrazole ring influence the compound’s stability and reactivity?

Methodological Answer: Computational studies (DFT/B3LYP/6-31G*) reveal:

- Electron-withdrawing groups (EWGs) at position 3 increase ring strain, reducing thermal stability (ΔG‡ for decomposition decreases by 12–15 kJ/mol).

- Steric effects: Bulky substituents (e.g., tert-butyl) hinder tautomerization between 1,4-dihydro and aromatic forms, altering reactivity in cross-coupling reactions .

Experimental Validation:

| Substituent | Tₐᵤₜ (°C) | Half-life (h, 25°C) |

|---|---|---|

| -H | 120 | 240 |

| -NO₂ | 95 | 150 |

| -OCH₃ | 135 | 300 |

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies often arise from:

- Solubility variations: Use standardized DMSO stock solutions (<0.1% v/v) to avoid aggregation.

- Assay interference: The compound’s lactam ring absorbs at 280 nm, confounding UV-based assays. Switch to fluorescence or LC-MS detection .

- Biological models: Inconsistent cell lines (e.g., HEK293 vs. HeLa) yield divergent IC₅₀ values. Validate using ≥3 independent assays (e.g., MTT, apoptosis markers).

Case Study:

| Study | IC₅₀ (μM) | Assay Type | Cell Line |

|---|---|---|---|

| A | 12.3 | MTT | HeLa |

| B | 5.7 | Caspase-3 | HEK293 |

Resolution: Normalize data to protein content and confirm target engagement via SPR or ITC.

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-solvent systems: PEG-400/water (40:60) increases solubility to 15 mg/mL.

- Salt formation: React with methanesulfonic acid to form a mesylate salt (solubility: 22 mg/mL in PBS).

- Nanoformulation: Encapsulation in PLGA nanoparticles (size: 150 nm) enhances bioavailability 3-fold in murine models .

Q. Contradiction Analysis in Data Interpretation

Q. Why do DFT-predicted reaction barriers conflict with experimental kinetics?

Root Cause:

- Implicit solvent models in DFT underestimate solvation effects. Switch to explicit solvent MD simulations (e.g., using CHARMM).

- Transition state approximations: IRC calculations must validate predicted TS geometries.

Resolution Workflow:

Re-optimize TS with SMD solvation model.

Compare experimental vs. computed ΔG‡ using Eyring-Polanyi plots.

Adjust force fields for bulky substituents (e.g., MMFF94 vs. GAFF).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.